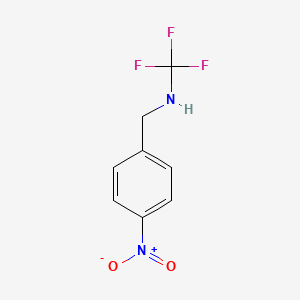
2-(1-bromoethyl)-1-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features a bromoethyl group and an ethyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the reaction of 1-ethyl-1H-imidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromoethyl)-1-ethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-hydroxyethyl)-1-ethyl-1H-imidazole, 2-(1-cyanoethyl)-1-ethyl-1H-imidazole, and various substituted imidazoles.
Elimination Reactions: The major product is 1-ethyl-1H-imidazole-2-ene.
Oxidation and Reduction: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazoles.
Aplicaciones Científicas De Investigación
2-(1-Bromoethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in nucleophilic substitution and elimination reactions, where the compound serves as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Bromoethyl)-1-methyl-1H-imidazole
- 2-(1-Bromoethyl)-1-phenyl-1H-imidazole
- 2-(1-Bromoethyl)-1-propyl-1H-imidazole
Uniqueness
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromoethyl group and an ethyl group on the imidazole ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H11BrN2 |
|---|---|
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
Clave InChI |
VQLYIBMHSXXIHO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

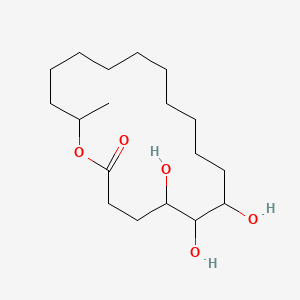
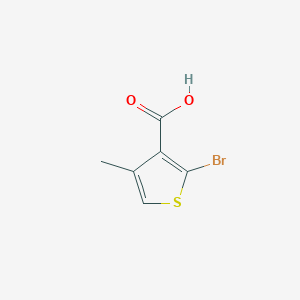
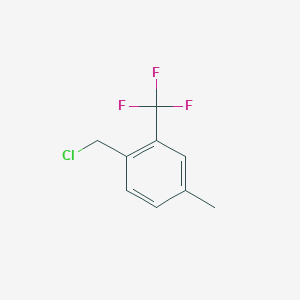
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

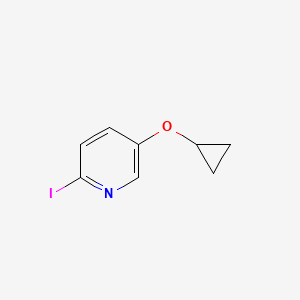
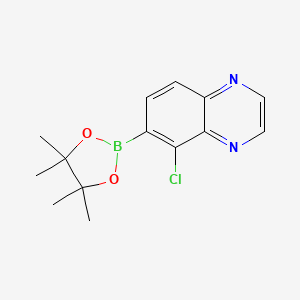
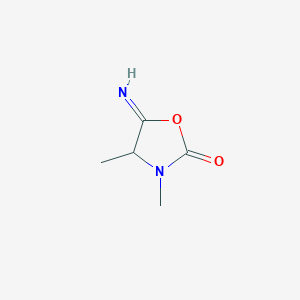
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
